![molecular formula C12H11BrN2O4 B2624756 3-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]benzamide CAS No. 2034384-12-6](/img/structure/B2624756.png)
3-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]benzamide is a synthetic organic compound characterized by its brominated benzamide structure and the presence of an oxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]benzamide typically involves multiple steps:
-
Bromination of Benzamide: : The starting material, benzamide, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). This step introduces the bromine atom to the benzamide ring.
-
Formation of Oxazolidinone Ring: : The intermediate product is then reacted with ethyl oxalyl chloride to form an oxazolidinone ring. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
-
Coupling Reaction: : The final step involves coupling the brominated benzamide with the oxazolidinone intermediate. This is usually achieved through a nucleophilic substitution reaction, where the amine group of the oxazolidinone attacks the carbonyl carbon of the benzamide, forming the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
-
Substitution Reactions: : The bromine atom in 3-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]benzamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
-
Oxidation and Reduction: : The compound can undergo oxidation reactions, particularly at the oxazolidinone ring, leading to the formation of various oxidized products. Reduction reactions can also occur, especially at the carbonyl groups, converting them to alcohols.
-
Hydrolysis: : The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Hydrolysis: Acidic hydrolysis uses hydrochloric acid (HCl), while basic hydrolysis uses sodium hydroxide (NaOH).
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or ethers.
Oxidation Products: Oxidized derivatives of the oxazolidinone ring.
Reduction Products: Alcohols derived from the reduction of carbonyl groups.
Hydrolysis Products: Carboxylic acids and amines.
Scientific Research Applications
Chemistry
In chemistry, 3-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]benzamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the oxazolidinone ring, which is a known pharmacophore in several antibiotics, suggests that derivatives of this compound could exhibit antibacterial or antifungal properties. Additionally, its ability to undergo various chemical transformations makes it a versatile scaffold for drug development.
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials, such as polymers or resins, due to its functional groups that allow for further chemical modifications. It may also find applications in the development of specialty chemicals or as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of 3-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]benzamide depends on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The oxazolidinone ring can interfere with protein synthesis in bacteria, similar to other oxazolidinone-containing antibiotics. The bromine atom may also play a role in enhancing the compound’s binding affinity to its molecular targets.
Comparison with Similar Compounds
Similar Compounds
3-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]acetamide: Similar structure but with an acetamide group instead of a benzamide.
3-chloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]benzamide: Chlorine atom instead of bromine.
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]benzamide: Lacks the halogen atom.
Uniqueness
The presence of the bromine atom in 3-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]benzamide distinguishes it from its analogs, potentially enhancing its reactivity and binding properties. The combination of the brominated benzamide and the oxazolidinone ring makes it a unique scaffold for further chemical modifications and applications.
Properties
IUPAC Name |
3-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O4/c13-9-3-1-2-8(6-9)11(17)14-4-5-15-10(16)7-19-12(15)18/h1-3,6H,4-5,7H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDHRHUYQWKFHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CCNC(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
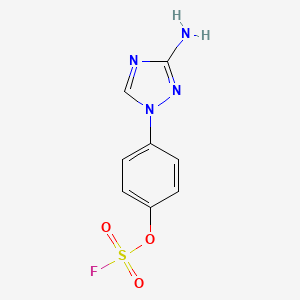
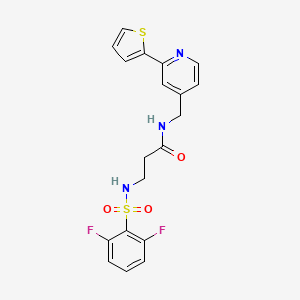

![4-cyano-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide](/img/structure/B2624681.png)
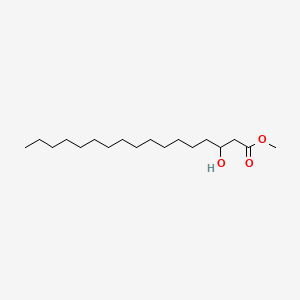
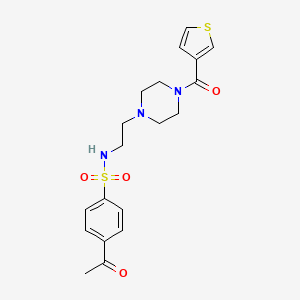
![3-Chloro-5-ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B2624687.png)
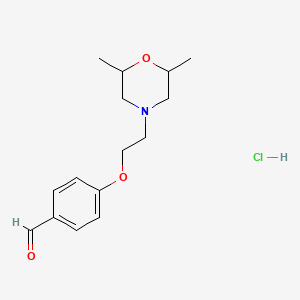
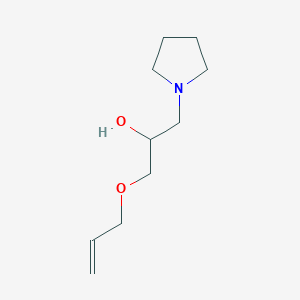
![3-({[(tert-butoxy)carbonyl]amino}methyl)furan-2-carboxylic acid](/img/structure/B2624690.png)
![8-ethoxy-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2624691.png)
![3-{[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl}-4,5,6,7-tetrahydro-1H-indazole](/img/structure/B2624692.png)
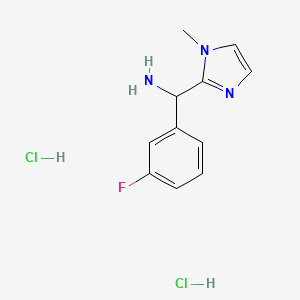
![Oxiran-2-yl-[4-(1-phenylethyl)piperazin-1-yl]methanone](/img/structure/B2624695.png)
